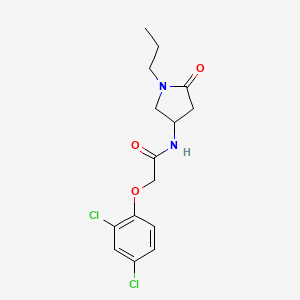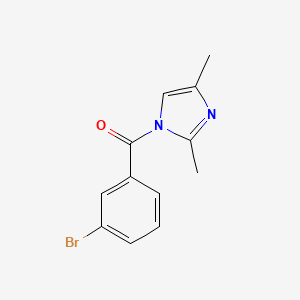
2-(2-hydroxy-5-nitrobenzylidene)-1H-indene-1,3(2H)-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2-hydroxy-5-nitrobenzylidene)-1H-indene-1,3(2H)-dione, also known as HNBI, is a synthetic compound that has gained significant attention in the scientific community due to its diverse range of applications. HNBI is a yellow powder that is soluble in organic solvents, including methanol and ethanol. This compound has been extensively studied for its potential use in various fields, including medicine, materials science, and environmental science.
Mécanisme D'action
The mechanism of action of 2-(2-hydroxy-5-nitrobenzylidene)-1H-indene-1,3(2H)-dione varies depending on its application. In medicine, 2-(2-hydroxy-5-nitrobenzylidene)-1H-indene-1,3(2H)-dione has been shown to exert its anti-inflammatory and antioxidant effects by scavenging free radicals and inhibiting the production of pro-inflammatory cytokines. In cancer cells, 2-(2-hydroxy-5-nitrobenzylidene)-1H-indene-1,3(2H)-dione has been shown to induce apoptosis and inhibit cell proliferation by targeting multiple signaling pathways.
In materials science, 2-(2-hydroxy-5-nitrobenzylidene)-1H-indene-1,3(2H)-dione acts as a photosensitizer by absorbing light and transferring the energy to a nearby molecule, which then generates singlet oxygen. In environmental science, 2-(2-hydroxy-5-nitrobenzylidene)-1H-indene-1,3(2H)-dione binds to heavy metal ions and forms a complex that can be easily removed from water.
Biochemical and physiological effects:
2-(2-hydroxy-5-nitrobenzylidene)-1H-indene-1,3(2H)-dione has been shown to have a low toxicity profile and is generally well-tolerated in animal studies. In vitro studies have shown that 2-(2-hydroxy-5-nitrobenzylidene)-1H-indene-1,3(2H)-dione can inhibit the growth of cancer cells and reduce inflammation in various cell types. 2-(2-hydroxy-5-nitrobenzylidene)-1H-indene-1,3(2H)-dione has also been shown to have a neuroprotective effect in animal models of neurodegenerative diseases.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 2-(2-hydroxy-5-nitrobenzylidene)-1H-indene-1,3(2H)-dione in lab experiments include its low toxicity profile, ease of synthesis, and diverse range of applications. However, 2-(2-hydroxy-5-nitrobenzylidene)-1H-indene-1,3(2H)-dione can be difficult to handle due to its yellow color and low solubility in water. In addition, the mechanism of action of 2-(2-hydroxy-5-nitrobenzylidene)-1H-indene-1,3(2H)-dione can be complex and may require further investigation.
Orientations Futures
There are several future directions for the study of 2-(2-hydroxy-5-nitrobenzylidene)-1H-indene-1,3(2H)-dione. In medicine, 2-(2-hydroxy-5-nitrobenzylidene)-1H-indene-1,3(2H)-dione could be further studied for its potential use in treating neurodegenerative diseases and other inflammatory conditions. In materials science, 2-(2-hydroxy-5-nitrobenzylidene)-1H-indene-1,3(2H)-dione could be used in the development of new materials with unique optical and electronic properties. In environmental science, 2-(2-hydroxy-5-nitrobenzylidene)-1H-indene-1,3(2H)-dione could be further studied for its potential use in detecting and removing heavy metal ions from water.
In conclusion, 2-(2-hydroxy-5-nitrobenzylidene)-1H-indene-1,3(2H)-dione is a synthetic compound that has gained significant attention in the scientific community due to its diverse range of applications. Its ease of synthesis, low toxicity profile, and unique properties make it a promising candidate for further investigation in various scientific fields.
Méthodes De Synthèse
The synthesis of 2-(2-hydroxy-5-nitrobenzylidene)-1H-indene-1,3(2H)-dione involves the condensation of 2-hydroxy-5-nitrobenzaldehyde with 1H-indene-1,3(2H)-dione in the presence of a base catalyst such as potassium carbonate. The reaction takes place in an organic solvent such as ethanol or methanol, and the product is obtained by filtration and recrystallization. This synthesis method is relatively simple and can be easily scaled up for industrial applications.
Applications De Recherche Scientifique
2-(2-hydroxy-5-nitrobenzylidene)-1H-indene-1,3(2H)-dione has been extensively studied for its potential use in various scientific fields, including medicine, materials science, and environmental science. In medicine, 2-(2-hydroxy-5-nitrobenzylidene)-1H-indene-1,3(2H)-dione has been shown to have anti-inflammatory, antioxidant, and anticancer properties. It has also been studied for its potential use in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
In materials science, 2-(2-hydroxy-5-nitrobenzylidene)-1H-indene-1,3(2H)-dione has been used as a photosensitizer for the generation of singlet oxygen, which is used in the production of organic solar cells and other optoelectronic devices. 2-(2-hydroxy-5-nitrobenzylidene)-1H-indene-1,3(2H)-dione has also been studied for its potential use in the development of new materials, including polymers and liquid crystals.
In environmental science, 2-(2-hydroxy-5-nitrobenzylidene)-1H-indene-1,3(2H)-dione has been studied for its potential use in the detection and removal of heavy metal ions from water. It has also been used as a fluorescent probe for the detection of nitric oxide, which is an important signaling molecule in biological systems.
Propriétés
IUPAC Name |
2-[(2-hydroxy-5-nitrophenyl)methylidene]indene-1,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H9NO5/c18-14-6-5-10(17(21)22)7-9(14)8-13-15(19)11-3-1-2-4-12(11)16(13)20/h1-8,18H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PNZODIPULPKBKE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)C(=CC3=C(C=CC(=C3)[N+](=O)[O-])O)C2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H9NO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

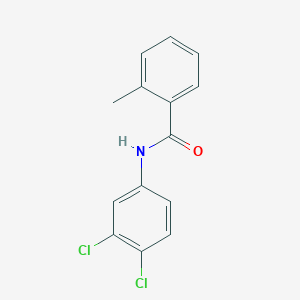
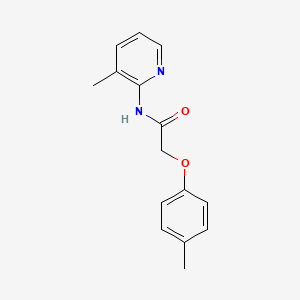
![7-{4-[(butylthio)methyl]-5-methyl-2-furoyl}-3,5-dimethyl-5,6,7,8-tetrahydro[1,2,4]triazolo[4,3-a]pyrazine](/img/structure/B5667202.png)
![2-(methylthio)-3-({3-[1-(pyridin-2-ylmethyl)-1H-imidazol-2-yl]piperidin-1-yl}carbonyl)pyridine](/img/structure/B5667209.png)
![3-methyl-N-[4-(3-nitrophenyl)-1,3-thiazol-2-yl]-2-butenamide](/img/structure/B5667224.png)
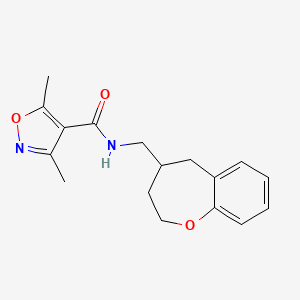
![2'H-spiro[cyclohexane-1,3'-isoquinolin]-1'(4'H)-one](/img/structure/B5667234.png)
![N-{[(2-bromo-4-methylphenyl)amino]carbonothioyl}-3,3-dimethylbutanamide](/img/structure/B5667235.png)
![N-[2-(methylthio)phenyl]-3-(1-pyrrolidinylsulfonyl)benzamide](/img/structure/B5667238.png)

![3-({2-[1-(phenoxyacetyl)-4-piperidinyl]-1H-imidazol-1-yl}methyl)pyridine](/img/structure/B5667251.png)
![2-[4-(methylthio)benzyl]-2,3,4,9-tetrahydro-1H-beta-carboline](/img/structure/B5667252.png)
